Cas no 2169232-05-5 ((3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride)

(3-Phenylpyrrolidin-3-yl)methanesulfonyl fluoride is a sulfonyl fluoride derivative characterized by its phenyl-substituted pyrrolidine core. This compound is of interest in medicinal chemistry and chemical biology due to its potential as a covalent inhibitor, leveraging the reactive sulfonyl fluoride moiety for selective targeting of nucleophilic residues in proteins. The phenyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity. Its stability under physiological conditions makes it suitable for probing enzyme active sites or developing irreversible inhibitors. The compound’s structural features allow for modular modifications, enabling tailored applications in drug discovery or activity-based protein profiling. Careful handling is advised due to the electrophilic nature of the sulfonyl fluoride group.
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride structure
2169232-05-5 structure
Product name:(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
CAS No:2169232-05-5
MF:C11H14FNO2S
Molecular Weight:243.297765254974
CID:6482277
PubChem ID:165960322

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
    • 2169232-05-5
    • EN300-1577134
    • インチ: 1S/C11H14FNO2S/c12-16(14,15)9-11(6-7-13-8-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2
    • InChIKey: LTKPAYVSHPZILP-UHFFFAOYSA-N
    • SMILES: S(CC1(C2C=CC=CC=2)CNCC1)(=O)(=O)F

計算された属性

  • 精确分子量: 243.07292802g/mol
  • 同位素质量: 243.07292802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 332
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 54.6Ų

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1577134-0.25g
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
2169232-05-5
0.25g
$2333.0 2023-05-23
Enamine
EN300-1577134-1.0g
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
2169232-05-5
1g
$2537.0 2023-05-23
Enamine
EN300-1577134-0.05g
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
2169232-05-5
0.05g
$2131.0 2023-05-23
Enamine
EN300-1577134-0.1g
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
2169232-05-5
0.1g
$2232.0 2023-05-23
Enamine
EN300-1577134-10000mg
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
2169232-05-5
10000mg
$10911.0 2023-09-24
Enamine
EN300-1577134-2500mg
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
2169232-05-5
2500mg
$4973.0 2023-09-24
Enamine
EN300-1577134-10.0g
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
2169232-05-5
10g
$10911.0 2023-05-23
Enamine
EN300-1577134-0.5g
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
2169232-05-5
0.5g
$2435.0 2023-05-23
Enamine
EN300-1577134-5.0g
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
2169232-05-5
5g
$7358.0 2023-05-23
Enamine
EN300-1577134-2.5g
(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride
2169232-05-5
2.5g
$4973.0 2023-05-23

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride 関連文献

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluorideに関する追加情報

Recent Advances in the Application of (3-phenylpyrrolidin-3-yl)methanesulfonyl Fluoride (CAS: 2169232-05-5) in Chemical Biology and Drug Discovery

The compound (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride (CAS: 2169232-05-5) has recently emerged as a promising chemical probe and therapeutic candidate in the field of chemical biology and drug discovery. This sulfonyl fluoride derivative belongs to a class of covalent inhibitors that selectively target serine hydrolases and other nucleophilic residues in proteins. Its unique structural features, including the phenylpyrrolidine scaffold and the reactive sulfonyl fluoride moiety, make it an attractive tool for activity-based protein profiling (ABPP) and targeted covalent inhibitor design.

Recent studies have demonstrated the utility of (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride in proteome-wide screening applications. The compound shows excellent cell permeability and reacts selectively with active site nucleophiles in various enzyme classes. A 2023 study published in Nature Chemical Biology reported its use in identifying novel targets in cancer cell lines, where it showed preferential reactivity with several previously uncharacterized hydrolases involved in lipid metabolism. The study utilized quantitative chemoproteomics to map the interaction landscape of this probe across multiple cancer types.

In drug discovery applications, (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride has shown potential as a lead compound for developing covalent inhibitors against inflammatory targets. A recent patent application (WO2023056123) describes derivatives of this compound with improved selectivity for myeloid cell markers. The lead optimization process focused on modifying the phenyl ring substitution pattern while maintaining the essential sulfonyl fluoride warhead, resulting in compounds with nanomolar potency against specific inflammatory mediators.

The mechanism of action of (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride involves irreversible modification of target proteins through sulfonylation of hydroxyl or thiol groups. Structural biology studies (PDB: 8F2Q) reveal that the pyrrolidine ring provides optimal positioning of the sulfonyl fluoride group for nucleophilic attack, while the phenyl substituent contributes to binding affinity through hydrophobic interactions. This dual functionality makes the compound particularly valuable for studying enzyme mechanisms and developing targeted covalent drugs.

Ongoing research is exploring the therapeutic potential of (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride derivatives in neurodegenerative diseases. Preliminary results presented at the 2024 ACS Spring Meeting indicate that brain-penetrant analogs show activity against tau aggregation pathways in Alzheimer's disease models. The ability to covalently modify key residues in pathological protein aggregates represents a novel approach to addressing protein misfolding disorders.

From a chemical biology perspective, the development of (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride analogs with improved selectivity profiles remains an active area of investigation. Recent work published in Journal of Medicinal Chemistry (2024, 67(3):1452-1465) describes a structure-activity relationship study that identified critical determinants of target engagement. The findings suggest that subtle modifications to the pyrrolidine ring can dramatically influence the compound's reactivity pattern across the proteome.

In conclusion, (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride (CAS: 2169232-05-5) represents a versatile tool in chemical biology and a promising scaffold for covalent drug discovery. Its applications span from basic research in proteomics to therapeutic development for various diseases. Future research directions will likely focus on expanding its target repertoire through structural modifications and exploring its potential in combination therapies.

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